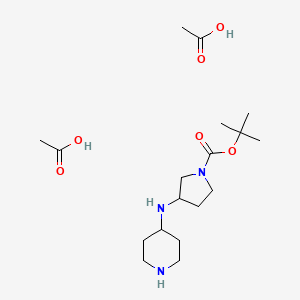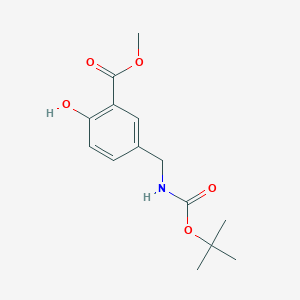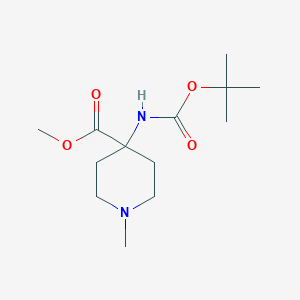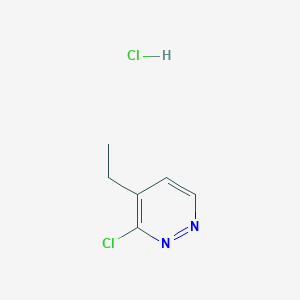
1-Boc-3-(Piperidin-4-ylamino) pyrrolidine 2AcOH salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Boc-3-(Piperidin-4-ylamino) pyrrolidine 2AcOH salt” is a molecular compound with the CAS No. 2250242-10-3 . It has a molecular formula of C18H35N3O6 and a molecular weight of 389.49 g/mol .
Physical And Chemical Properties Analysis
The boiling point of “this compound” is not specified in the search results .Wissenschaftliche Forschungsanwendungen
Boc-Pip-OH has been used in a variety of scientific research applications, including the synthesis of peptides and the study of protein-protein interactions. The compound has also been used in the synthesis of peptide-based drugs, as well as in the development of new therapeutic agents. In addition, Boc-Pip-OH has been used in the study of enzyme kinetics, as well as in the development of new enzyme inhibitors.
Wirkmechanismus
The mechanism of action of Boc-Pip-OH is based on its ability to form a peptide bond between two amino acids. This is accomplished by the addition of a coupling reagent and a base, which react to form a peptide bond between the two amino acids. This process is repeated until the desired peptide sequence is obtained. Once the peptide sequence is obtained, the Boc-Pip-OH can then be used to study the structure and function of the peptide.
Biochemical and Physiological Effects
Boc-Pip-OH has been found to have a variety of biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, Boc-Pip-OH has also been found to have anti-cancer properties, as well as to have a role in the regulation of gene expression. Furthermore, the compound has also been found to have an effect on the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boc-Pip-OH in lab experiments is its high thermal stability and low reactivity levels. This makes it an ideal choice for use in lab experiments, as it is not prone to degradation or unwanted reactions. In addition, the compound is also soluble in a variety of solvents, making it easy to work with. However, one of the main limitations of using Boc-Pip-OH in lab experiments is its high cost. Additionally, the compound is not very stable in solution, and it can be difficult to work with in certain conditions.
Zukünftige Richtungen
For the use of Boc-Pip-OH include the development of new peptide-based drugs, as well as the study of enzyme kinetics and the development of new enzyme inhibitors. Additionally, the compound could also be used to study the structure and function of proteins, as well as to develop new therapeutic agents. Finally, the compound could also be used to study the regulation of gene expression and cell growth and differentiation.
Synthesemethoden
The synthesis of Boc-Pip-OH is typically done through a process called Fmoc-SPPS (fluorenylmethyloxycarbonyl-solid-phase peptide synthesis). This method involves the stepwise assembly of peptide chains on a solid support. The process begins with the attachment of an Fmoc-protected amino acid to an insoluble polymer support. This is followed by the addition of a coupling reagent and a base, which react to form a peptide bond between the two amino acids. This process is repeated until the desired peptide sequence is obtained.
Safety and Hazards
Eigenschaften
IUPAC Name |
acetic acid;tert-butyl 3-(piperidin-4-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.2C2H4O2/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-11-4-7-15-8-5-11;2*1-2(3)4/h11-12,15-16H,4-10H2,1-3H3;2*1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSISNPRZGCZUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(C)(C)OC(=O)N1CCC(C1)NC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide](/img/structure/B6298573.png)
![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)


![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)

![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)
![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)
